
Introduction: The Structural Imperative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-methoxy-4-methyl-1H-indole

Cat. No.: B1351591 Get Quote

In the landscape of modern drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of

numerous therapeutic agents. 5-methoxy-4-methyl-1H-indole is a key heterocyclic building block whose utility is defined by its precise

three-dimensional structure and electronic properties. Unambiguous characterization of this and related molecules is not merely an

academic exercise; it is a critical prerequisite for ensuring the integrity of research data, the reproducibility of synthetic protocols, and the

ultimate safety and efficacy of a potential drug candidate.

This guide provides a comprehensive analysis of the spectroscopic signature of 5-methoxy-4-methyl-1H-indole. As a senior application

scientist, the focus here is not just on the data itself, but on the underlying principles and experimental rationale. We will explore how a

multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—converges to create a detailed and validated molecular portrait. This document is structured to provide not only

reference data but also the scientific reasoning behind the interpretation, empowering researchers to apply these principles to their own

work.

Molecular Structure and Atom Numbering
A foundational step in any spectroscopic analysis is to establish a clear and consistent atom numbering system. This allows for the

precise assignment of signals to specific nuclei within the molecule, forming the basis for all subsequent structural elucidation.

Caption: Numbering scheme for 5-methoxy-4-methyl-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: ¹H NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. It provides

detailed information about the chemical environment of each hydrogen atom, their relative numbers (integration), and their connectivity to

neighboring protons (spin-spin coupling). The choice of a deuterated solvent is critical; solvents like deuterochloroform (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for indole derivatives as they are excellent at solubilizing the compound without

contributing interfering proton signals.[1] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), set

to 0.00 ppm.

Experimental Protocol: Sample Preparation
A self-validating protocol ensures reproducibility and high-quality data.

Mass Measurement: Accurately weigh 5-10 mg of the 5-methoxy-4-methyl-1H-indole sample into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogenous solution.[2]

Filtration and Transfer: To remove any microscopic particulate matter that could degrade spectral resolution, filter the solution through a

small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[2]
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Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters, ensuring sufficient

scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum
The electronic effects of the methoxy group (electron-donating) and the indole nitrogen, combined with the methyl substituent, dictate the

chemical shifts of the aromatic and pyrrolic protons.

Proton
Assignment

Expected
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J, Hz)

Integration Rationale

H1 (N-H) ~8.0 - 8.2 broad singlet - 1H

The N-H proton of

indoles is typically

deshielded and often

appears as a broad

signal due to

quadrupole

broadening from the

¹⁴N nucleus and

potential hydrogen

bonding.[2]

H2 ~7.1 - 7.2 triplet J ≈ 2.5-3.0 1H

Coupled to H1 and

H3. The chemical

shift is typical for the

C2-proton of the

indole ring.[3]

H3 ~6.4 - 6.5 triplet J ≈ 2.5-3.0 1H

Coupled to H1 and

H2. Generally

appears upfield

compared to H2.[3]

H6 ~6.9 - 7.0 doublet J ≈ 8.5-9.0 1H

Ortho-coupled to H7.

Shielded by the C5-

methoxy group.

H7 ~7.1 - 7.2 doublet J ≈ 8.5-9.0 1H Ortho-coupled to H6.

C4-CH₃ ~2.4 - 2.5 singlet - 3H

Aromatic methyl

group protons,

appearing in a

characteristic region.

C5-OCH₃ ~3.8 - 3.9 singlet - 3H

Methoxy group

protons, deshielded

by the attached

oxygen atom.

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy.[4]
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Caption: Workflow for ¹H NMR analysis of 5-methoxy-4-methyl-1H-indole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled

experiment, each unique carbon atom gives a single sharp peak, making it a powerful tool for confirming the number of distinct carbon

environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of sp³, sp², aromatic,

and carbonyl carbons.

Data Interpretation and Expected Spectrum
The assignment of carbon signals is based on established chemical shift ranges and substituent effects. The electron-donating methoxy

group will cause a significant downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho and para carbons.
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Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale

C2 ~123 - 125
Typical chemical shift for the C2 carbon in the

indole pyrrole ring.

C3 ~102 - 104
Shielded carbon of the pyrrole ring, adjacent

to the fusion point.

C3a ~128 - 130
Bridgehead carbon, part of the aromatic

system.

C4 ~115 - 117 Aromatic carbon bearing the methyl group.

C5 ~154 - 156
Aromatic carbon attached to the strongly

deshielding oxygen of the methoxy group.

C6 ~111 - 113
Shielded aromatic carbon, ortho to the

electron-donating methoxy group.

C7 ~110 - 112
Aromatic carbon adjacent to the pyrrole

nitrogen.

C7a ~131 - 133
Bridgehead carbon adjacent to the pyrrole

nitrogen.

C4-CH₃ ~15 - 17
Aliphatic methyl carbon attached to an

aromatic ring.

C5-OCH₃ ~55 - 56
Aliphatic methoxy carbon, deshielded by

oxygen.

Note: Predicted values are based on analysis of similar structures such as 5-methoxy-3-methyl-1H-indole and 3,4-dimethyl-1H-indole and

general ¹³C NMR principles.[4][5]

Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies

corresponding to these vibrations. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), which acts as a molecular

fingerprint. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]

Experimental Protocol: ATR-IR
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or

instrumental signals.

Sample Application: Place a small amount of the solid 5-methoxy-4-methyl-1H-indole sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Data Interpretation and Expected Spectrum
The IR spectrum of an indole derivative is characterized by several key absorption bands.
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Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity

~3400 N-H stretch Indole N-H Medium, Sharp

3100-3000 C-H stretch Aromatic C-H Medium

2980-2850 C-H stretch Aliphatic C-H (CH₃) Medium

~1620, ~1470 C=C stretch Aromatic Ring Strong-Medium

~1220 C-O stretch Aryl-alkyl ether Strong

~780 =C-H bend Out-of-plane bending Strong

Note: These assignments are based on typical vibrational frequencies for substituted indoles.[7][8] An experimental ATR-IR spectrum for

5-methoxy-4-methyl-1H-indole is available in public databases, confirming these characteristic peaks.[6]

Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the

exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Furthermore, the fragmentation pattern

observed, particularly with techniques like Electron Ionization (EI), offers valuable clues about the molecule's structure. The way a

molecule breaks apart upon ionization is often predictable and characteristic of its structural motifs.[9]

Data Interpretation and Expected Spectrum
The molecular formula for 5-methoxy-4-methyl-1H-indole is C₁₀H₁₁NO, giving it a monoisotopic mass of approximately 175.08 Da.

m/z Value Ion Rationale

175 [M]⁺
The molecular ion peak, corresponding to the

intact molecule.

160 [M-CH₃]⁺

A very common and stable fragment resulting

from the loss of a methyl radical from either

the C4-methyl or the methoxy group. This is

often a prominent peak in the spectrum.

132 [M-CH₃-CO]⁺

Subsequent loss of carbon monoxide from the

[M-CH₃]⁺ fragment is a characteristic

fragmentation pathway for methoxy-

substituted aromatic compounds.

digraph "fragmentation" {

graph [fontname="Arial"];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#EA4335"];

M [label="[M]⁺˙\nm/z = 175"];

M_minus_Me [label="[M-CH₃]⁺\nm/z = 160"];

M_minus_Me_minus_CO [label="[M-CH₃-CO]⁺\nm/z = 132"];
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M -> M_minus_Me [label="- •CH₃"];

M_minus_Me -> M_minus_Me_minus_CO [label="- CO"];

}

Caption: Proposed primary fragmentation pathway for 5-methoxy-4-methyl-1H-indole in EI-MS.

Conclusion
The comprehensive characterization of 5-methoxy-4-methyl-1H-indole requires a synergistic application of multiple spectroscopic

techniques. ¹H and ¹³C NMR spectroscopy collaboratively define the carbon-hydrogen framework and the precise connectivity of the

atoms. Infrared spectroscopy provides rapid confirmation of key functional groups, such as the indole N-H and the aryl ether linkage.

Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation

patterns. Together, these methods provide a robust and self-validating dataset that confirms the identity, structure, and purity of the

molecule, an essential standard for any application in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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